tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Regiochemistry Spirocyclic building blocks Medicinal chemistry

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (synonym: 6-Boc-2,6-diazaspiro[4.5]decane) is a spirocyclic diamine building block of molecular formula C₁₃H₂₄N₂O₂ (MW 240.34 g/mol), belonging to the 2,6-diazaspiro[4.5]decane scaffold class. The compound features a Boc (tert-butyloxycarbonyl) protecting group selectively installed on the piperidine nitrogen (position 6), leaving the pyrrolidine nitrogen (position as a free secondary amine available for further functionalization.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 960294-16-0
Cat. No. B2355693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate
CAS960294-16-0
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CCNC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13/h14H,4-10H2,1-3H3/t13-/m0/s1
InChIKeyHQYFHYDDVSZPPP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 960294-16-0): Procurement-Relevant Identity and Baseline Properties


tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (synonym: 6-Boc-2,6-diazaspiro[4.5]decane) is a spirocyclic diamine building block of molecular formula C₁₃H₂₄N₂O₂ (MW 240.34 g/mol), belonging to the 2,6-diazaspiro[4.5]decane scaffold class. The compound features a Boc (tert-butyloxycarbonyl) protecting group selectively installed on the piperidine nitrogen (position 6), leaving the pyrrolidine nitrogen (position 2) as a free secondary amine available for further functionalization . Commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with a predicted pKa of 10.55±0.20 and predicted boiling point of 337.0±15.0 °C, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-targeted agents via amide coupling or reductive amination at the unprotected nitrogen [1].

Why Generic Substitution Fails for tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate: The Procurement Case for Regiospecific Boc Protection


Within the 2,6-diazaspiro[4.5]decane scaffold family, the position of the Boc protecting group (N-2 vs. N-6) is not a trivial labeling difference—it dictates which nitrogen is available for downstream diversification. The 6-Boc regioisomer (target compound) locks the piperidine nitrogen and exposes the pyrrolidine nitrogen for amide coupling; the 2-Boc regioisomer (CAS 1086394-55-9) does the opposite [1]. Attempting to substitute the unprotected parent diamine (CAS 35731-28-3) and perform selective mono-functionalization in-house introduces significant risk: direct mono-carbamoylation of symmetrical spirodiamines is documented to be inefficient, often yielding mixtures of regioisomers and doubly-protected products that require chromatographic separation [2]. Similarly, alternative protecting groups (e.g., Cbz, benzyl) alter the steric and electronic profile of subsequent coupling steps and introduce different deprotection conditions (hydrogenolysis vs. acidic cleavage), which may be incompatible with downstream functional groups . Selecting the precisely pre-protected building block eliminates these regio- and chemoselectivity risks, ensuring synthetic reproducibility from the first step.

Quantitative Differentiation Evidence for tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate Against Closest Analogs


Regioisomeric Differentiation: 6-Boc vs. 2-Boc Protection Determines Accessible Amine for Downstream Coupling

The 6-Boc regioisomer (CAS 960294-16-0) and 2-Boc regioisomer (CAS 1086394-55-9) share identical molecular formula (C₁₃H₂₄N₂O₂) and molecular weight (240.34 g/mol), but differ in which nitrogen carries the Boc group. In the 6-Boc isomer, the Boc is on the piperidine ring nitrogen; in the 2-Boc isomer, it is on the pyrrolidine ring nitrogen [1]. This regiochemical distinction has direct synthetic consequences: coupling partners (e.g., carboxylic acids, sulfonyl chlorides, aryl halides) will react with the unprotected amine, which in the 6-Boc case is the pyrrolidine nitrogen (pKa of conjugate acid ~10.55 predicted), whereas in the 2-Boc case it is the piperidine nitrogen. The steric environment and nucleophilicity of these two amines differ, influencing reaction rates and yields in amide bond formation . No single-compound biological activity data are available for the Boc-protected intermediate itself; activity resides in the final deprotected or elaborated molecules.

Regiochemistry Spirocyclic building blocks Medicinal chemistry

Protecting Group Strategy: Boc vs. Cbz on the 2,6-Diazaspiro[4.5]decane Scaffold

The 6-Boc-protected compound employs acid-labile tert-butyloxycarbonyl protection, which is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane). In contrast, the 6-Cbz analog (benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate, CAS 1086394-76-4) requires hydrogenolysis (H₂, Pd/C) for deprotection . The Boc group adds significant steric bulk near the spiro junction (tert-butyl group), which can influence the conformational equilibrium of the piperidine ring and the trajectory of the unprotected pyrrolidine nitrogen in subsequent reactions—a property not shared by the planar Cbz group [1]. Quantitative kinetic comparisons for deprotection rates between Boc and Cbz on this specific scaffold are not available in the public domain.

Protecting group chemistry Orthogonal deprotection Solid-phase synthesis compatibility

Scaffold Ring-Size Differentiation: [4.5]-Spiro vs. [4.4], [5.5], and [3.4] Systems in Kinase Inhibitor Design

The 2,6-diazaspiro[4.5]decane scaffold combines a 5-membered pyrrolidine ring with a 6-membered piperidine ring sharing a single spiro carbon. This [4.5] geometry provides a specific spatial separation and angular relationship between the two nitrogen atoms that differs from the [4.4] (2,6-diazaspiro[4.4]nonane), [5.5] (2,6-diazaspiro[5.5]undecane), and [3.4] (2,6-diazaspiro[3.4]octane) systems [1]. Research on heteroaryl-substituted diazaspirocycles as ATP-mimetic kinase inhibitors demonstrated that scaffold ring size influences the binding mode, selectivity profile, and ligand efficiency (LE) across multiple kinases including PKA, ROCK1/2, and MRCKα/β [2]. Specific derivatives built on the 2,6-diazaspiro[4.5]decane scaffold have shown Ki values as low as 6.41 nM against ROCK2 and 0.015 nM against MRCKα, as reported in BindingDB for elaborated compounds from US Patent 11,447,505 [3]. However, these potency values refer to fully elaborated final compounds, not the Boc-protected building block itself.

Spirocyclic scaffold geometry Kinase inhibitor design Conformational restriction

Commercial Purity and Physical Form: Batch-to-Batch Consistency Across Suppliers

Commercially available tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is offered at purity specifications of 95% (Perfemiker), 97% (Beyotime, CookeChem, AKSci, BOC Sciences), and ≥98% (MolCore) [1]. The compound is typically supplied as a colorless to light yellow oil, with a recommended storage temperature of 2–8°C with protection from light . In contrast, the unprotected parent scaffold 2,6-diazaspiro[4.5]decane (CAS 35731-28-3) is a solid (MW 140.23) typically supplied at 95–97% purity, while the hydrochloride salt (CAS 1334499-58-9) offers improved handling characteristics but requires neutralization before functionalization . No certificate-of-analysis-level comparative impurity profiling data across suppliers were identified in the public domain.

Quality control Procurement specification Purity comparison

Validated Application Scenarios for tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate in Drug Discovery


Kinase Inhibitor Lead Generation: ATP-Mimetic Scaffold Development

The 2,6-diazaspiro[4.5]decane scaffold has been validated as a core motif for ATP-competitive kinase inhibitors. The 6-Boc-protected building block enables efficient parallel library synthesis via amide coupling at the free pyrrolidine nitrogen with diverse heteroaryl carboxylic acids, generating hinge-binding motifs. Elaborated derivatives from this scaffold series have demonstrated potent inhibition of ROCK1 (Ki = 68.3 nM), ROCK2 (Ki = 6.41 nM), MRCKα (Ki = 0.015 nM), and MRCKβ (Ki = 0.030 nM) in IMAP fluorescence polarization assays [1]. The scaffold's ligand efficiency and the ability to modulate selectivity through hinge-binder variation were confirmed by protein X-ray crystallography [2].

CNS Drug Discovery: Spirocyclic Amine Building Block for Neurological Targets

The spirocyclic diamine architecture provides three-dimensional character and increased sp³ carbon fraction, both recognized as favorable design parameters for CNS drug candidates [1]. The Boc-protected building block has been specifically cited as a key intermediate for synthesizing CNS-targeted agents, with the free pyrrolidine nitrogen serving as the attachment point for pharmacophoric elements targeting neurological receptors and transporters [2]. The predicted physicochemical profile (MW 240.34, moderate lipophilicity conferred by the Boc group) falls within lead-like chemical space for CNS penetration optimization.

Solid-Phase and Parallel Synthesis Workflows Requiring Orthogonal Protection

The acid-labile Boc group on the piperidine nitrogen is orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz, benzyl esters) commonly used in solid-phase peptide synthesis and parallel medicinal chemistry [1]. This orthogonality enables sequential deprotection strategies: the Boc group can be removed with TFA to expose the piperidine nitrogen for a second diversification step, while the pyrrolidine nitrogen has already been functionalized. The building block is described as ready-to-use for conversion to lead generation libraries via either amide formation or reductive amination [2].

TPH1 Inhibitor Intermediate: Industrial-Scale Spirocyclic API Synthesis

Patent literature identifies diazaspiro[4.5]decane intermediates as crucial for synthesizing tryptophan hydroxylase 1 (TPH1) inhibitors, a target class with therapeutic relevance in serotonin-related disorders [1]. Resolution methods for optically active diazaspiro[4.5]decane derivatives have been patented (CN-115536661-A), indicating that enantiopure versions of this building block are relevant for industrial API manufacturing [2]. The 6-Boc compound provides the precise protection pattern needed for these patented synthetic routes, where regioselective functionalization is critical to patent compliance and process reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.